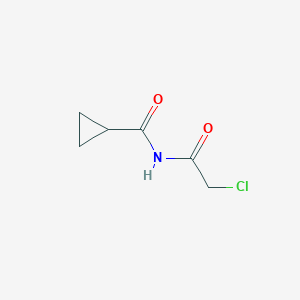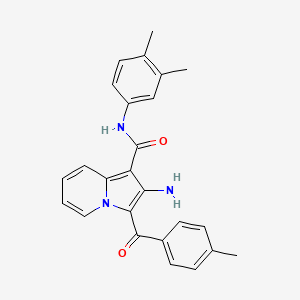![molecular formula C15H23ClN2O5S B2896518 N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride CAS No. 97498-41-4](/img/structure/B2896518.png)
N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride” is a sulfonamide compound. Sulfonamides are a group of drugs that exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . They play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Molecular Structure Analysis
Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group and are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings . In the case of aromatic sulfonamides, the fully optimized most stable conformers possess characteristic L-shape structure stabilized via intramolecular hydrogen bonding system of the N–H···N type .Applications De Recherche Scientifique
Antibacterial Applications
Sulfonamides, including the compound , have been widely recognized for their antibacterial properties. They inhibit the bacterial enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid, a vitamin that bacteria need to grow . This compound could be explored for its efficacy against a range of bacterial infections, potentially offering a broad spectrum of antibacterial activity.
Anti-Carbonic Anhydrase Activity
The sulfonamide group is known to inhibit carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in various tissues . Research into this compound’s anti-carbonic anhydrase activity could lead to new treatments for conditions like glaucoma, where reducing fluid production in the eye is beneficial.
Hypoglycemic Agent Development
Compounds with a sulfonamide moiety have been investigated for their role as hypoglycemic agents. They may act as inhibitors of dipeptidyl peptidase-IV (DPP-4), an enzyme that plays a role in glucose metabolism . This compound could be part of new therapeutic strategies for managing diabetes mellitus.
Thyroid Disorder Treatments
Sulfonamides can influence thyroid function, and their derivatives may be used to manage thyroiditis, an inflammation of the thyroid gland . The compound’s potential effects on thyroid hormone synthesis and metabolism warrant further investigation.
Diuretic Therapy
The sulfonamide group’s interference with renal carbonic anhydrases can lead to diuresis, the increased production of urine . This compound could be studied for its application in treating conditions that benefit from diuretic therapy, such as hypertension or heart failure.
Anti-Inflammatory Properties
Sulfonamides have demonstrated anti-inflammatory effects, which could be harnessed in the treatment of various inflammatory disorders . Research into the specific anti-inflammatory mechanisms of this compound could expand its therapeutic applications.
Environmental Toxicity Studies
Given the persistence of sulfonamides in the environment and their potential toxicity, this compound could be studied for its environmental impact . Understanding its biodegradability and interactions with ecosystems is crucial for assessing its safety profile.
Pharmacokinetic Profiling
The compound’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, are essential for drug development . Studies could focus on its bioavailability and the optimization of its delivery to target tissues.
Safety And Hazards
While the specific safety and hazards of “N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride” are not detailed in the retrieved papers, it’s important to note that sulfonamides may cause a strong allergic reaction with two of the most serious being Stevens–Johnson syndrome and toxic epidermal necrolysis .
Propriétés
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S.ClH/c18-23(19,16-4-1-5-17-6-8-20-9-7-17)13-2-3-14-15(12-13)22-11-10-21-14;/h2-3,12,16H,1,4-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQCVOYXBOVFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Methoxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2896435.png)





![N-Methyl-N-[2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2896448.png)

![8-(2-((4-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896450.png)
![N-[(2,6-Difluorophenyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2896451.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2896452.png)
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid](/img/structure/B2896453.png)
![N-[4-(acetylamino)phenyl]-2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2896456.png)
